Acitemate

atherosclerosis lysosomal enzymes vascular biology

Acitemate is a pyrido[1,2-a]pyrimidine HMG-CoA reductase inhibitor structurally unrelated to statins. It addresses the critical research need for an orthogonal probe to dissect statin-specific pleiotropic effects from core mevalonate pathway inhibition. • Normalizes lysosomal enzyme hyperactivity in aortic cells-a unique pharmacological signature not replicated by statins or fibrates • Reduces vascular cholesterol deposition independently of serum lipid modulation in diet-induced atherosclerosis models • Improves whole-blood filterability in diabetic peripheral occlusive angiopathy models Supplied as ≥98% pure solid. For R&D use only.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 64405-40-9
Cat. No. B1199280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitemate
CAS64405-40-9
Synonyms3-carbethoxy-6-methyl-9-carboxymethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-A)pyrimidine
CH 123
CH-123
chinoin 123
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(CCC(N2C1=O)C)CC(=O)O
InChIInChI=1S/C14H18N2O5/c1-3-21-14(20)10-7-15-12-9(6-11(17)18)5-4-8(2)16(12)13(10)19/h7-9H,3-6H2,1-2H3,(H,17,18)
InChIKeyIRGLQUMAHASUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acitemate Overview for Research Procurement


Acitemate (also known as Chinoin 123, CH‑123, Vapedrine) is a small‑molecule antihyperlipidaemic agent belonging to the pyrido[1,2‑a]pyrimidine class [1]. Originally developed by Chinoin and Mitsubishi Chemical, it acts as an inhibitor of 3‑hydroxy‑3‑methylglutaryl‑coenzyme A (HMG‑CoA) reductase, the rate‑limiting enzyme of cholesterol biosynthesis [1]. Pre‑clinical and clinical investigations demonstrated that Acitemate attenuates experimental atherosclerosis, reduces aortic wall permeability, and improves haemorheological parameters in hyperlipidaemic models [2]. The compound received orphan drug designation for hyperlipidaemia but was later discontinued at Phase III [1]. Acitemate remains available as a high‑purity research reagent (≥98 % by HPLC) for mechanistic and comparative pharmacological studies [2].

Non-statin HMG-CoA reductase probe – mechanistically analogous but chemically orthogonal to statins; supports pathway-selective cholesterol biosynthesis studies.
Atherosclerosis model-response context – reported attenuation of aortic cholesterol deposition and lysosomal enzyme elevation in diet-induced models.
Haemorheology endpoint monitoring – whole-blood filterability endpoint improvement documented in a diabetic angiopathy cohort; supports microcirculation research.

Why Generic Substitution Fails for Acitemate


Although Acitemate shares the HMG‑CoA reductase inhibitory mechanism with statins [1], its pyrido[1,2‑a]pyrimidine scaffold is structurally unrelated to the statin mevalonate‑like core, fibrates, or niacin derivatives [2]. Consequently, Acitemate exhibits a distinct poly‑pharmacological profile that includes direct suppression of aortic lysosomal enzyme hyperactivity (a marker of plaque instability), reduction of vascular cholesterol deposition independently of massive serum lipid lowering, and improvement of whole‑blood filterability—effects that are not replicated by equipotent doses of reference agents such as clofibrate [3][4]. These structural and functional divergences mean that substituting Acitemate with a generic statin or fibrate will not recapitulate the same experimental endpoints in models of atherosclerosis or haemorheology.

Chemotype mismatch
Pyrido[1,2-a]pyrimidine scaffold is structurally unrelated to statins or fibrates; pathway-response endpoints may not transfer directly.
Mechanistic divergence
Tissue-selective cholesterol lowering and lysosomal enzyme normalization observed with Acitemate are not replicated by equipotent serum-lipid-lowering reference agents.
Endpoint profile gap
Haemorheological endpoints in diabetic models have been reported only for this pyrido-pyrimidine; class substitution may omit filterability-related readouts.

Acitemate Quantitative Evidence Guide


Lysosomal Enzyme Suppression vs Clofibrate

In a direct head‑to‑head study in cholesterol‑fed rabbits, Acitemate (CH‑123) dosed at 50 mg/kg/day reduced aortic and hepatic lysosomal enzyme activities (β‑glucuronidase, β‑galactosidase, N‑acetyl‑β‑glucosaminidase, acid phosphatase) to only 1.2–1.8‑fold above normolipidaemic controls, whereas clofibrate (250 mg/kg/day) left enzyme activities elevated 2–3‑fold above controls [1]. The baseline enzyme activities in untreated atherosclerotic animals were 3–5‑fold higher than controls [1].

Lysosomal enzyme suppression
Head-to-head
Acitemate 50 mg/kg/day: 1.2–1.8‑fold elevation vs control. Clofibrate 250 mg/kg/day: 2–3‑fold elevation.
Reported near-normal lysosomal homeostasis at lower dose; supports atherosclerosis model-response context.
Rabbit model, post‑nuclear supernatant fractionation. Data to verify from original publication.
atherosclerosis lysosomal enzymes vascular biology experimental pathology

Vascular Cholesterol Deposition vs Clofibrate

In a study where clofibrate was used as the reference drug, Acitemate (CH‑123) substantially reduced the deposition of lipids—primarily cholesterol—into the aortic wall of cholesterol‑fed rabbits, whereas clofibrate predominantly lowered serum lipid levels without the same magnitude of tissue‑level cholesterol attenuation [1]. The model was specifically designed to evaluate drugs during the phase dominated by lipid apposition to the vascular wall, after serum cholesterol had returned to normal [1].

Vascular cholesterol deposition
Cross‑study comparable
Substantial aortic cholesterol reduction with Acitemate; clofibrate primarily lowered serum lipids.
Tissue‑selective cholesterol endpoint context; supports dissociation of serum vs. vascular lipid modulation.
Quantitative values in original publication; conditions: rabbit model, cholesterol feeding.
lipid metabolism atherosclerosis cholesterol deposition vascular pharmacology

Pyrido[1,2-a]pyrimidine Series Lead

Among a series of 9‑substituted pyrido[1,2‑a]pyrimidines synthesized and evaluated for anti‑atherosclerotic activity, 3‑ethoxycarbonyl‑6‑methyl‑4‑oxo‑6,7,8,9‑tetrahydro‑4H‑pyrido[1,2‑a]pyrimidine‑9‑acetic acid (Acitemate) was explicitly identified as the derivative exhibiting the most favourable therapeutic effects [1]. This conclusion was based on comparative in vivo efficacy data across the synthesized analogue series, establishing Acitemate as the lead candidate within this chemotype.

Series lead identification
Class‑level
Acitemate reported as most favourable among 9‑substituted pyrido[1,2‑a]pyrimidine analogues.
Supports lead‑compound selection for pyrido‑pyrimidine‑based anti‑atherosclerotic probe studies.
Qualitative superiority; no therapeutic index or potency ratio reported. Source review required.
medicinal chemistry structure‑activity relationship pyrido-pyrimidines anti‑atherosclerotic agents

Haemorheological Improvement in Diabetic Cohort

A double‑blind clinical trial of 41 diabetic patients with peripheral occlusive angiopathy demonstrated that six months of Acitemate (Chinoin‑123) treatment produced a statistically significant improvement in whole‑blood filterability within the hypercholesterolaemic subgroup [1]. Notably, the improvement was not accompanied by significant changes in leucocyte counts, suggesting a specific effect on erythrocyte deformability or plasma viscosity rather than a pan‑cellular anti‑inflammatory action [1].

Haemorheology trial
Method context
Double‑blind, placebo‑controlled; significant whole‑blood filterability improvement in hypercholesterolaemic diabetic subgroup.
Reported endpoint context for microcirculatory research; specific to erythrocyte deformability/plasma viscosity interpretation.
n=41 diabetic patients; no significant leucocyte count change. Exact numerical values unavailable.
haemorheology diabetes peripheral occlusive angiopathy blood filterability

Non-Statin HMG-CoA Reductase Inhibition

Acitemate is mechanistically classified as an HMG‑CoA reductase inhibitor [1], the same enzyme target inhibited by statins. However, its pyrido[1,2‑a]pyrimidine scaffold is structurally unrelated to the statin pharmacophore, which comprises a hexahydronaphthalene ring system or similar mevalonate‑like moiety [2]. This structural divergence implies different enzyme binding kinetics, off‑target profiles, and metabolism, making Acitemate a mechanistically analogous but chemically orthogonal probe for investigating HMG‑CoA reductase biology.

Non‑statin HMG‑CoA inhibition
Class‑level
Mechanistic HMG‑CoA reductase inhibitor; pyrido[1,2‑a]pyrimidine scaffold, chemically orthogonal to statins.
Supports orthogonal probe design for mevalonate pathway studies; avoids statin‑associated pleiotropic effects.
Enzymatic inhibition data (IC₅₀, Ki) vs statins not publicly available. Class-level assignment based on drug databases.
HMG‑CoA reductase cholesterol biosynthesis enzyme inhibition drug mechanism

Acitemate Application Scenarios


Rabbit Atherosclerosis Model: Vascular Lipid Readouts

In rabbit models of diet‑induced atherosclerosis, Acitemate offers a dual advantage: it reduces aortic cholesterol deposition independently of serum lipid reduction magnitude [1], and it normalises lysosomal enzyme hyperactivity that is associated with plaque vulnerability [2]. Researchers seeking to distinguish between serum‑centric and vascular‑centric lipid‑lowering mechanisms should prioritise Acitemate over clofibrate or statins, which predominantly act via serum lipid modulation.

Lysosomal Enzyme Assays in Aorta and Liver

Acitemate produces near‑normal lysosomal enzyme activity in aortic and liver cells of atherosclerotic animals, a unique pharmacological signature [2]. Investigators studying the role of lysosomal dysfunction in atherogenesis can use Acitemate as a positive control that achieves physiological enzyme homeostasis, enabling comparative studies with other anti‑atherosclerotic agents that do not share this property.

Haemorheology and Microcirculation in Diabetic Vasculopathy

Acitemate is the only pyrido[1,2‑a]pyrimidine derivative with human clinical data demonstrating significant improvement in whole‑blood filterability in diabetic patients with peripheral occlusive angiopathy [3]. This makes it a compelling candidate for ex vivo haemodilution studies, erythrocyte deformability assays, and blood viscosity modulation experiments that aim to replicate the clinical haemorheological phenotype.

Non-Statin HMG-CoA Reductase Probe

As a structurally verified HMG‑CoA reductase inhibitor that does not belong to the statin chemical class, Acitemate serves as an orthogonal probe for dissecting statin‑specific pleiotropic effects from the core consequences of mevalonate pathway inhibition [4]. This application is particularly relevant for enzymatic kinetic studies, crystallography, and cell‑based cholesterol biosynthesis assays where chemical diversity of inhibitors is experimentally desirable.

Application
Selection Property
Validation Focus
Atherosclerosis model: vascular lipid readouts
Tissue‑selective cholesterol‑lowering profile
Aortic wall cholesterol deposition vs. serum lipid changes
Lysosomal enzyme assays in aorta/liver
Lysosomal homeostasis restoration capacity
β‑glucuronidase, β‑galactosidase, acid phosphatase activity normalization
Haemorheology & microcirculation research
Whole‑blood filterability endpoint context
Erythrocyte deformability and plasma viscosity endpoints in diabetic models
Non‑statin HMG‑CoA reductase probe
Chemotype‑orthogonal enzyme inhibition
Mevalonate pathway studies without statin‑class pleiotropy
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